Potassium elaidate

Description

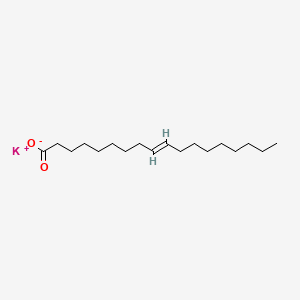

Potassium elaidate is a potassium salt of elaidic acid, a trans isomer of oleic acid. Elaidic acid is a monounsaturated fatty acid commonly found in partially hydrogenated vegetable oils. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Properties

CAS No. |

23282-35-1 |

|---|---|

Molecular Formula |

C18H33KO2 |

Molecular Weight |

320.6 g/mol |

IUPAC Name |

potassium;(E)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+; |

InChI Key |

MLICVSDCCDDWMD-RRABGKBLSA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Color/Form |

YELLOWISH OR BROWNISH, SOFT MASS OR CRYSTALS BROWN SOLID OR LIQUID GRAY-TAN PASTE |

density |

greater than 1.1 at 68 °F (solid or liquid) (USCG, 1999) GREATER THAN 1.1 @ 20 °C |

flash_point |

140 °F CC |

melting_point |

Starts to decompose at approximately 428 °F (NTP, 1992) FREEZING POINT: 455-464 °F= 235-240 °C= 508-513 DEG K |

physical_description |

Potassium oleate appears as brown solid or clear to amber liquid with a soapy odor. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder; Liquid; Other Solid Yellowish, brownish, or grey-tan solid or brown liquid; [HSDB] Brown solid or clear to amber liquid; [CAMEO] Beige powder; [MSDSonline] |

solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) 25 G/100 CC OF COLD WATER; SOL IN HOT WATER; 4.315 G/100 CC ALCOHOL @ 13.5 °C; 100 G/100 CC ALCOHOL @ 50 °C; 3.5 G/100 CC ETHER @ 35 °C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium elaidate can be synthesized through the hydrogenation of elaidic acid in the presence of a potassium base. The typical reaction involves elaidic acid and potassium hydroxide (KOH) in an alkaline solution. The reaction is carried out at elevated temperatures and pressures, often using a nickel catalyst to facilitate the hydrogenation process .

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating elaidic acid with potassium hydroxide under controlled conditions. The process involves maintaining a slightly alkaline solution and using a nickel catalyst at temperatures around 150°C and pressures of 20 kg/cm². The reaction is monitored to ensure the desired trans isomer is obtained .

Chemical Reactions Analysis

Types of Reactions: Potassium elaidate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dicarboxylic acids.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) in the presence of a nickel catalyst is commonly used for reduction reactions.

Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Metal elaidates, depending on the substituting cation.

Scientific Research Applications

Potassium elaidate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: It serves as a model compound for studying the effects of trans fatty acids on cellular processes.

Medicine: Research on this compound helps understand the impact of trans fats on human health, particularly in cardiovascular diseases.

Industry: It is used in the production of soaps, detergents, and emulsifiers due to its surfactant properties.

Mechanism of Action

The mechanism of action of potassium elaidate involves its interaction with cellular membranes and enzymes. As a trans fatty acid, it can incorporate into cell membranes, altering their fluidity and function. This can affect various cellular processes, including signal transduction and enzyme activity. This compound can also interact with specific molecular targets, such as fatty acid-binding proteins, influencing metabolic pathways .

Comparison with Similar Compounds

Potassium oleate: The cis isomer of potassium elaidate, commonly found in natural fats and oils.

Potassium linoleate: A polyunsaturated fatty acid salt with two double bonds.

Potassium stearate: A saturated fatty acid salt with no double bonds.

Comparison:

This compound vs. Potassium oleate: this compound has a trans double bond, making it more rigid and less fluid compared to the cis double bond in potassium oleate.

This compound vs. Potassium linoleate: this compound has a single trans double bond, while potassium linoleate has two cis double bonds, making it more prone to oxidation.

This compound vs. Potassium stearate: this compound is unsaturated with a trans double bond, whereas potassium stearate is fully saturated, resulting in different physical and chemical properties.

This compound’s unique trans configuration distinguishes it from other similar compounds, influencing its chemical behavior and applications.

Biological Activity

Potassium elaidate, the potassium salt of elaidic acid, is a trans fatty acid that has garnered attention in various biological studies due to its unique properties and effects on cellular metabolism. This article delves into the biological activities associated with this compound, exploring its impact on potassium transport, cellular metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from elaidic acid, an 18-carbon trans-monoenoic fatty acid. Its chemical structure is characterized by a double bond in the trans configuration, which influences its biological activity compared to its cis counterpart, oleic acid. The presence of the potassium ion enhances its solubility and bioavailability in biological systems.

Potassium Transport

Research indicates that this compound influences potassium transport across cellular membranes. A study demonstrated that replacing oleate and palmitate with elaidate in the growth medium had limited effects on intracellular potassium levels in Mycoplasma mycoides cells. Specifically, elaidate supplementation resulted in varying rates of influx, suggesting a complex interaction between fatty acid composition and potassium transport mechanisms .

Effects on Macrophage Function

Elaidate has been shown to affect zinc homeostasis within macrophages, which are crucial for immune response. In particular, elaidate treatment resulted in a decrease in the expression of metallothioneins—proteins that bind zinc—while increasing the expression of the zinc importer SLC39A10. This alteration in zinc metabolism may enhance macrophage activity and inflammatory responses, indicating a potential role for this compound in modulating immune function .

Study on Cytotoxicity and Bactericidal Effects

A comparative study evaluated the cytotoxic effects of various fatty acid potassium salts, including potassium oleate. Results indicated that potassium oleate exhibited lower cytotoxicity towards mouse fibroblasts compared to traditional surfactants like sodium lauryl sulfate (SLS). This suggests that fatty acid potassium salts may be safer alternatives for applications such as wound cleaning .

Impact on Cellular Viability

In another investigation involving BALB/3T3 cells, treatments with potassium oleate showed significantly greater cell viability compared to controls treated with SLS. The viability percentages relative to untreated controls were notably higher for fatty acid potassium salts, indicating their potential as less toxic agents for skin applications .

Data Table: Comparative Effects of Fatty Acid Potassium Salts

| Fatty Acid Salt | Cytotoxicity (LDH Leakage %) | Cell Viability (% Relative to Control) |

|---|---|---|

| Potassium Oleate | 108.9 | 110.7 |

| Potassium Caprylate | 104.1 | 114.4 |

| SLES | 720.6 | 31.5 |

| SLS | 523.4 | 18.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.